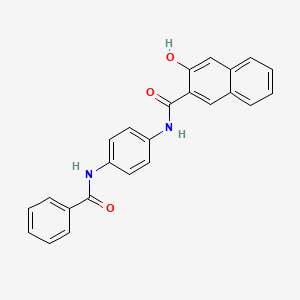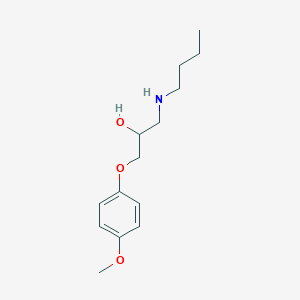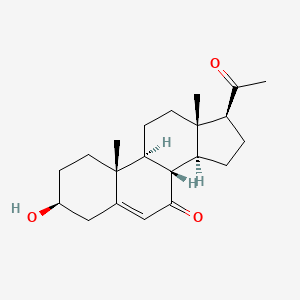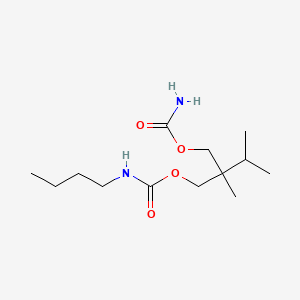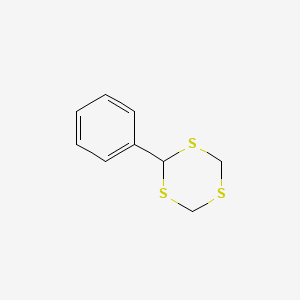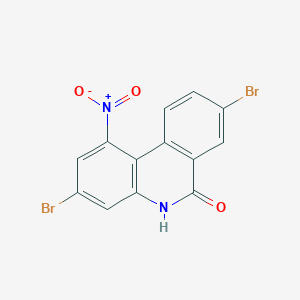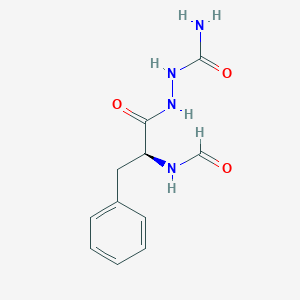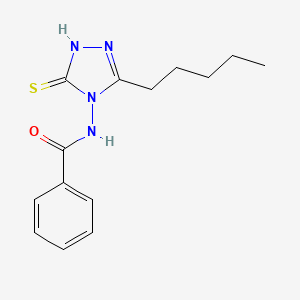
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- typically involves multistep synthetic routes. One common method includes the use of 3-amino-1,2,4-triazole as a starting material. The process involves the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes and subsequent cyclization to form the triazole ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One-pot condensation reactions are often employed, which minimize the need for multiple purification steps and reduce waste. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .
化学反应分析
Types of Reactions
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazole ring plays a crucial role in binding to biological receptors through hydrogen-bonding and dipole interactions .
相似化合物的比较
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in breast cancer treatment.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
What sets Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- apart from similar compounds is its unique combination of a triazole ring with a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
CAS 编号 |
32444-84-1 |
|---|---|
分子式 |
C14H18N4OS |
分子量 |
290.39 g/mol |
IUPAC 名称 |
N-(3-pentyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C14H18N4OS/c1-2-3-5-10-12-15-16-14(20)18(12)17-13(19)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,16,20)(H,17,19) |
InChI 键 |
JQLZOHRJJZBEPN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=NNC(=S)N1NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
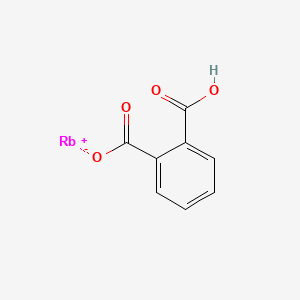
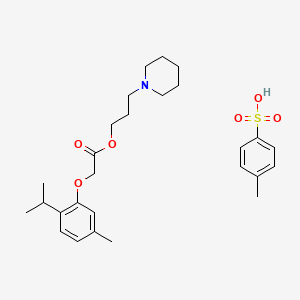
![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
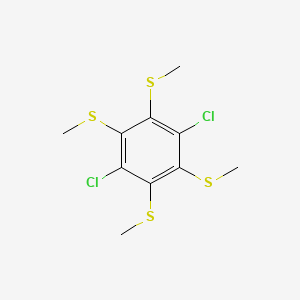
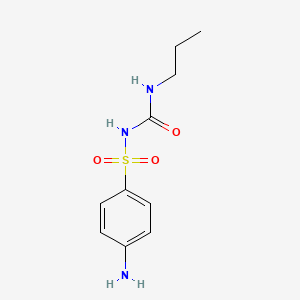
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
